molecular formula C11H7N7O4S B11636136 8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine

8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine

Cat. No.: B11636136
M. Wt: 333.29 g/mol
InChI Key: XODWXTLRCXECTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine is a complex organic compound that features a purine base linked to a dinitrophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 9H-purin-6-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The purine base can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Properties

Molecular Formula

C11H7N7O4S

Molecular Weight

333.29 g/mol

IUPAC Name

8-(2,4-dinitrophenyl)sulfanyl-7H-purin-6-amine

InChI

InChI=1S/C11H7N7O4S/c12-9-8-10(14-4-13-9)16-11(15-8)23-7-2-1-5(17(19)20)3-6(7)18(21)22/h1-4H,(H3,12,13,14,15,16)

InChI Key

XODWXTLRCXECTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.